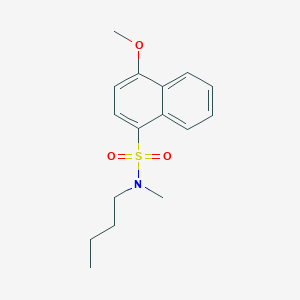
4-chloro-N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide, also known as 4C-EDOS, is a chemical compound that belongs to the family of sulfonamide derivatives. It has been widely used in scientific research due to its potential therapeutic properties.
作用机制
The mechanism of action of 4-chloro-N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide is not fully understood, but it is believed to involve the modulation of certain neurotransmitters in the brain. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a role in mood regulation, pain perception, and movement control.
Biochemical and Physiological Effects
In animal models, 4-chloro-N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide has been shown to reduce inflammation and pain. It has also been shown to have anticonvulsant effects, suggesting that it may have potential as a treatment for epilepsy. In addition, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the advantages of using 4-chloro-N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide in lab experiments is its high degree of purity, which ensures reproducibility of results. It is also relatively easy to synthesize, which makes it accessible to researchers. However, one limitation of using 4-chloro-N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
未来方向
There are several future directions for research on 4-chloro-N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as a treatment for epilepsy. Additionally, further research is needed to fully understand its mechanism of action and to identify specific pathways that it targets. Finally, the development of new synthesis methods for 4-chloro-N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide may lead to the discovery of new derivatives with improved therapeutic properties.
合成方法
The synthesis of 4-chloro-N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide involves the reaction between 4-chloro-2,5-dimethoxybenzenesulfonyl chloride and 4-ethylphenylamine in the presence of a base. The reaction yields 4-chloro-N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide as a white crystalline solid with a high degree of purity. The synthesis method has been optimized to ensure high yields and purity of the compound.
科学研究应用
4-chloro-N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide has been widely used in scientific research due to its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects in animal models. It has also been investigated for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
分子式 |
C16H18ClNO4S |
|---|---|
分子量 |
355.8 g/mol |
IUPAC 名称 |
4-chloro-N-(4-ethylphenyl)-2,5-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C16H18ClNO4S/c1-4-11-5-7-12(8-6-11)18-23(19,20)16-10-14(21-2)13(17)9-15(16)22-3/h5-10,18H,4H2,1-3H3 |
InChI 键 |
DAIZIPRSJQYHBK-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC |
规范 SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-{[(5-bromo-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B228967.png)



![N-[1-(4-Imidazol-1-yl-phenyl)-ethyl]-phthalamic acid](/img/structure/B229004.png)






![N-[4-({[1-(4-methoxyphenyl)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B229022.png)

